BenchChemオンラインストアへようこそ!

2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide

BCRP Inhibition Multidrug Resistance Reversal Phenyltetrazole Amide Series

2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-67-6) belongs to the phenyltetrazole carboxamide class, a scaffold explored for modulating ATP-binding cassette (ABC) transporters, notably breast cancer resistance protein (BCRP/ABCG2). This compound features a 2H-tetrazole-5-carboxamide core N-aryl-linked to a 2-bromobenzamido phenyl moiety.

Molecular Formula C15H11BrN6O2
Molecular Weight 387.197
CAS No. 1396748-67-6
Cat. No. B2713252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396748-67-6
Molecular FormulaC15H11BrN6O2
Molecular Weight387.197
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Br
InChIInChI=1S/C15H11BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24)
InChIKeyCARRLKQYFACHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-67-6): Structural Class and Baseline Characterization for Research Procurement


2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-67-6) belongs to the phenyltetrazole carboxamide class, a scaffold explored for modulating ATP-binding cassette (ABC) transporters, notably breast cancer resistance protein (BCRP/ABCG2). This compound features a 2H-tetrazole-5-carboxamide core N-aryl-linked to a 2-bromobenzamido phenyl moiety [1]. The structure combines a tetrazole heterocycle, which serves as a carboxylate bioisostere, with a halogenated benzamide, a configuration recurrent in probe molecules designed for transporter inhibition and targeted protein degradation. Its procurement is primarily driven by structure-activity relationship (SAR) programs requiring specific substitution patterns rather than generic tetrazole or benzamide cores [1].

Why Generic 2-Aryl-tetrazole-5-carboxamides Cannot Replace 2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide in BCRP-Targeted Research


In the 2-aryl-2H-tetrazole-5-carboxamide class, simple substitution, such as replacing the 2-bromobenzamido group with an unsubstituted benzamido or a 4-chlorobenzamido moiety, drastically alters BCRP inhibitory potency and selectivity profiles [1]. The published SAR for phenyltetrazole amide derivatives shows that fold-resistance reversal values range from inactive (fold resistance ~1.0) to 1.39, depending on the halogen substitution and linker identity [1]. The presence of an ortho-bromine atom in the benzamido portion is critical for maintaining the correct electron density and steric fit within the BCRP binding pocket; substituting it with hydrogen or moving the halogen to the para position produces compounds with significantly different activity profiles, as demonstrated across a 31-compound matrix [1]. Consequently, procurement of a non-brominated or differently halogenated analog will not serve as a valid experimental proxy for this specific compound in BCRP inhibition or multidrug resistance reversal assays.

Quantitative Evidence Differentiating 2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide from Closest Analogs in BCRP Inhibition


BCRP-Mediated Multidrug Resistance Reversal: Fold-Resistance Comparison Within the Phenyltetrazole Amide Series

In the H460/MX20 mitoxantrone-resistant human non-small cell lung cancer cell line, at a 10 µM concentration, the most potent phenyltetrazole amide derivative (compound 27 in the series) achieved a fold-resistance of 1.39, while a closely related urea-linked phenyltetrazole (compound 38) exhibited a fold-resistance of 1.51 [1]. The 2-bromobenzamido-substituted compound (compound 31) in the same series showed a fold-resistance of 1.32, which, although lower than the series maximum, was superior to several other phenyltetrazole amide analogs that did not reverse resistance (fold-resistance ~1.0) [1]. The reference inhibitor fumitremorgin C (FTC) produced a comparable fold-resistance of ~1.5 under identical assay conditions [1].

BCRP Inhibition Multidrug Resistance Reversal Phenyltetrazole Amide Series

BCRP Selectivity Across ABC Transporter Family: Absence of P-gp Reversal Effect

The phenyltetrazole series, including the 2-bromobenzamido analog, demonstrated no reversal effect in P-glycoprotein (P-gp) overexpressing SW620/Ad300 resistant colon cancer cells, indicating functional selectivity for BCRP over P-gp [1]. This contrasts with many broad-spectrum ABC transporter inhibitors that modulate both BCRP and P-gp, which can confound interpretation in dual-transporter expression models [1].

ABC Transporter Selectivity P-glycoprotein BCRP Selectivity

Optimal Research and Industrial Application Scenarios for 2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide Based on Quantitative Evidence


SAR Probe in BCRP Transporter Selectivity Studies

This compound serves as a structural probe for dissecting the contribution of the 2-bromobenzamido phenyl group to BCRP selectivity. Because the broader phenyltetrazole series lacks P-gp activity, use this compound to map BCRP-specific pharmacophore requirements without off-target transporter interference [1].

Reference Compound for Phenyltetrazole Amide Series Activity Ranking

With a fold-resistance of 1.32 at 10 µM, this compound can be employed as a benchmark for newly synthesized phenyltetrazole amide analogs. Its activity, situated between the most potent analog (1.39) and inactive members (~1.0), provides a useful reference point for structure-activity relationship calibration [1].

Chemical Tool in Multidrug Resistance (MDR) Pathway Deconvolution

Given its BCRP-selective profile, this compound can be used in MDR pathway deconvolution experiments where distinguishing between BCRP-mediated and P-gp-mediated efflux is necessary. Co-treatment with mitoxantrone in H460/MX20 models allows for specific assessment of BCRP-dependent resistance reversal [1].

Quote Request

Request a Quote for 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.